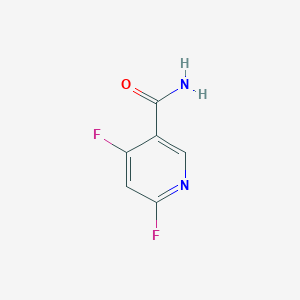

4,6-Difluoronicotinamide

Beschreibung

4,6-Difluoronicotinamide is a fluorinated derivative of nicotinamide, characterized by the presence of two fluorine atoms at the 4th and 6th positions of the pyridine ring

Eigenschaften

Molekularformel |

C6H4F2N2O |

|---|---|

Molekulargewicht |

158.11 g/mol |

IUPAC-Name |

4,6-difluoropyridine-3-carboxamide |

InChI |

InChI=1S/C6H4F2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) |

InChI-Schlüssel |

VKYVWDKNOIQOGF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1F)C(=O)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Reaktionstypen: 4,6-Difluoronicotinamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende fluorierte Pyridinoxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in fluorierte Amine oder andere reduzierte Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Reagenzien wie Natriumhydrid (NaH) oder Organolithiumverbindungen unter wasserfreien Bedingungen.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

4,6-Difluoronicotinamid wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und fluorierter Verbindungen verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Rolle in Stoffwechselwegen.

Medizin: Erforscht auf seine antimykotischen und antibakteriellen Eigenschaften, was es zu einem Kandidaten für die Arzneimittelentwicklung macht.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien verwendet, darunter Polymere und Beschichtungen mit verbesserten Eigenschaften

5. Wirkmechanismus

Der Wirkmechanismus von 4,6-Difluoronicotinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen:

Molekularziele: Die Verbindung zielt auf Enzyme ab, die an Stoffwechselprozessen beteiligt sind, wie z. B. Nicotinamidadenindinukleotid (NAD)-abhängige Enzyme.

Beteiligte Wege: Sie beeinflusst Wege, die mit dem Energiestoffwechsel von Zellen, der DNA-Reparatur und der Regulation von Transkriptionsprozessen zusammenhängen. .

Wirkmechanismus

The mechanism of action of 4,6-Difluoronicotinamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4,6-Difluoronicotinamid kann mit anderen fluorierten Nicotinamidderivaten und ähnlichen Verbindungen verglichen werden:

Ähnliche Verbindungen: 4-Fluoronicotinamid, 6-Fluoronicotinamid und andere difluorierte Pyridinderivate.

Einzigartigkeit: Die doppelte Fluorierung an den Positionen 4 und 6 verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte Stabilität und Reaktivität, wodurch sie sich von anderen ähnlichen Verbindungen unterscheidet

Biologische Aktivität

4,6-Difluoronicotinamide is a fluorinated derivative of nicotinamide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions of the pyridine ring. This modification can enhance the compound's metabolic stability and bioactivity compared to its non-fluorinated counterparts. The structural formula is represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on CD38, an NAD+-glycohydrolase implicated in various physiological processes and diseases .

- Receptor Binding : this compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may serve as a lead for developing new antimicrobial agents due to its ability to inhibit bacterial growth.

- Cancer Therapeutics : The compound's role in inhibiting CD38 suggests potential applications in cancer treatment, where modulation of NAD+ metabolism can influence tumor growth and survival .

Research Findings

Recent studies have provided insights into the biological activity of this compound. Notable findings include:

- In Vitro Studies : Experiments have demonstrated that this compound can effectively inhibit CD38 activity with an IC50 value indicating significant potency .

- Comparative Studies : Comparison with other fluorinated nicotinamides reveals that the dual fluorination pattern enhances biological activity compared to compounds like 2-fluoronicotinamide or non-fluorinated nicotinamide.

Data Table: Biological Activity Comparison

| Compound Name | Structure Characteristics | Biological Activity | IC50 (nM) |

|---|---|---|---|

| This compound | Fluorine at positions 4 and 6 | Inhibits CD38 | 61 |

| Nicotinamide | No fluorine substituents | Natural vitamin B3 | - |

| 2-Fluoronicotinamide | One fluorine at position 2 | Less potent than this compound | - |

| 5-Fluoronicotinic acid | Fluorine at position 5 | Different biological activities | - |

Case Studies

- CD38 Inhibition : A study examined the effects of various nicotinamide derivatives on CD38 activity. It was found that the introduction of fluorine at specific positions significantly increased inhibitory potency. The study concluded that this compound was among the most effective inhibitors tested .

- Antimicrobial Testing : In a series of assays against common bacterial strains, this compound demonstrated notable antimicrobial properties, suggesting its potential utility in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.